Cobalt aluminate

Description

Properties

Molecular Formula |

Al2Co2O5 |

|---|---|

Molecular Weight |

251.83 g/mol |

IUPAC Name |

dialuminum;cobalt(2+);oxygen(2-) |

InChI |

InChI=1S/2Al.2Co.5O/q2*+3;2*+2;5*-2 |

InChI Key |

CRHLEZORXKQUEI-UHFFFAOYSA-N |

Canonical SMILES |

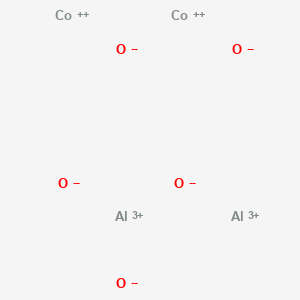

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Co+2].[Co+2] |

Origin of Product |

United States |

Foundational & Exploratory

Cobalt aluminate spinel structure characterization

An In-depth Technical Guide to the Structural Characterization of Cobalt Aluminate Spinel

Introduction

This compound (CoAl₂O₄) is an inorganic compound renowned for its vibrant blue hue, famously known as Thénard's blue.[1] It possesses a spinel crystal structure, a class of minerals crystallizing in the cubic system.[2] In the ideal normal spinel structure of CoAl₂O₄, Co²⁺ ions occupy the tetrahedral coordination sites, while Al³⁺ ions reside in the octahedral sites within a cubic close-packed lattice of oxygen anions.[3][4] This specific arrangement is the primary source of its distinct blue color.[5]

Due to its exceptional thermal and chemical stability, high solar reflectance, and unique optical properties, this compound is extensively utilized as a pigment in ceramics, paints, and plastics.[3][6] It also finds applications as a catalyst, in magnetic materials, and for energy storage.[7][8] The physico-chemical characteristics of CoAl₂O₄ are critically influenced by the synthesis method, which can affect cation distribution, crystallinity, and particle size.[9][10] Common synthesis routes include solid-state reaction, co-precipitation, sol-gel, and combustion methods.[8][11][12]

A thorough characterization of the this compound spinel structure is paramount for quality control and for tailoring its properties to specific applications. This guide provides an in-depth overview of the core analytical techniques used to investigate its structural, morphological, and spectroscopic properties, complete with detailed experimental protocols and quantitative data summaries.

Structural and Morphological Characterization

The primary techniques for elucidating the crystal structure, phase purity, and morphology of CoAl₂O₄ are X-ray Diffraction (XRD) and electron microscopy.

X-ray Diffraction (XRD)

XRD is the cornerstone technique for confirming the crystalline structure of this compound. It provides definitive information on the phase composition, lattice parameters, and crystallite size. The resulting diffraction pattern for CoAl₂O₄ is typically matched to standard reference patterns, such as JCPDS Card No. 10-458 or ICDD 082-2249, to confirm the formation of the single-phase cubic spinel structure with the Fd-3m space group.[1][8] The pattern is characterized by high-intensity peaks corresponding to specific crystallographic planes, such as (220), (311), (400), (511), and (440).[4][7]

-

Sample Preparation: The synthesized CoAl₂O₄ powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: The powder is densely packed into a sample holder, ensuring a flat and level surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Data Acquisition: The diffraction pattern is recorded over a 2θ range of 20° to 80°.[13] Scan parameters (e.g., step size, scan speed) are optimized to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Phase Identification: The obtained diffraction peaks are compared with standard JCPDS/ICDD databases to identify the spinel phase and detect any impurities (e.g., Al₂O₃, Co₃O₄).[11]

-

Crystallite Size Calculation: The average crystallite size (t) can be estimated from the broadening of the most intense diffraction peak (typically the (311) peak) using the Debye-Scherrer equation:[11] t = (0.9λ) / (B Cosθ) Where λ is the X-ray wavelength, B is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

-

Lattice Parameter Determination: The lattice parameter 'a' for the cubic structure is calculated from the positions of the diffraction peaks.

-

Strain Analysis: More advanced analyses, such as the Williamson-Hall (W-H) plot method, can be employed to separate the contributions of crystallite size and lattice strain to peak broadening.[8]

-

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology and microstructure of the synthesized powders.

-

Scanning Electron Microscopy (SEM): Provides information about the surface morphology, particle shape, size distribution, and degree of agglomeration of the CoAl₂O₄ particles.[14] SEM images often reveal quasi-spherical or plate-like agglomerates.[1][7]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging to determine the size and shape of individual nanoparticles.[15] High-Resolution TEM (HRTEM) can resolve the lattice fringes of the crystals, providing direct evidence of crystallinity.[11] Additionally, Selected Area Electron Diffraction (SAED) can be used to obtain diffraction patterns from individual crystallites, confirming their spinel structure.[1]

-

Sample Preparation: A small amount of the CoAl₂O₄ powder is dispersed onto a carbon adhesive tab mounted on an aluminum stub.

-

Coating: To prevent charging effects and enhance image quality, the sample is sputter-coated with a thin conductive layer (e.g., gold or carbon).

-

Imaging: The sample is loaded into the SEM chamber. The accelerating voltage and magnification are adjusted to obtain clear images of the particle morphology.

-

Elemental Analysis: Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, is used to confirm the elemental composition (Co, Al, O) of the sample.[13]

-

Sample Preparation: A dilute suspension of the CoAl₂O₄ powder is prepared in a solvent like ethanol and ultrasonicated to break up agglomerates.

-

Grid Loading: A drop of the suspension is placed onto a TEM grid (typically a copper grid with a thin carbon film) and allowed to dry completely.

-

Imaging: The grid is loaded into the TEM. Bright-field images are acquired to observe particle size and morphology. HRTEM mode is used to visualize lattice fringes.

-

Diffraction: SAED patterns are collected by focusing the electron beam on a region of interest. The resulting diffraction rings or spots are indexed to confirm the cubic spinel crystal structure.[1]

Spectroscopic Characterization

Spectroscopic techniques probe the vibrational and electronic properties of CoAl₂O₄, providing complementary information to XRD and microscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the chemical bonds present in the material. For this compound, it confirms the formation of the spinel structure by detecting the characteristic metal-oxygen (M-O) vibrational bands. The FTIR spectrum of CoAl₂O₄ typically displays two main absorption bands in the 400-800 cm⁻¹ range.[16] A strong band observed around 660-670 cm⁻¹ is assigned to the Al-O stretching vibration in the AlO₆ octahedral groups, while another strong band around 550 cm⁻¹ corresponds to the Co-O stretching vibration in the CoO₄ tetrahedral groups.[1]

-

Sample Preparation: A small amount of CoAl₂O₄ powder (approx. 1-2 mg) is mixed with ~200 mg of dry potassium bromide (KBr). The mixture is thoroughly ground to a fine powder.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is first collected. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.[1]

-

Analysis: The positions of the absorption bands are analyzed to confirm the presence of the tetrahedral and octahedral M-O vibrations characteristic of the spinel structure.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a crystal lattice. It is particularly useful for studying spinel structures and can help distinguish between normal, inverse, or mixed spinels.[9] The Raman spectrum of CoAl₂O₄ exhibits several characteristic peaks. For the normal spinel structure, one of the most diagnostic peaks is the F₂g(2) mode, which appears at approximately 516 cm⁻¹.[17]

-

Sample Preparation: A small amount of the CoAl₂O₄ powder is placed on a glass microscope slide.

-

Instrumentation: A micro-Raman spectrometer equipped with a laser excitation source (e.g., 632.8 nm He-Ne or 473.1 nm Nd:YAG laser) is used.[17]

-

Data Acquisition: The laser is focused on the sample surface. The scattered light is collected and analyzed to generate a spectrum of Raman shift versus intensity, typically over a range of 100-900 cm⁻¹.[17]

-

Analysis: The positions and relative intensities of the Raman peaks are compared with reference spectra for aluminate spinels to confirm the CoAl₂O₄ phase and analyze its structural characteristics.[17]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the optical properties of CoAl₂O₄. The characteristic blue color arises from the electronic d-d transitions of the Co²⁺ ion in the tetrahedral crystal field.[18] The absorption spectrum typically shows a prominent triplet of bands around 548, 585, and 627 nm, which is attributed to the ⁴A₂(F) → ⁴T₁(P) spin-allowed transition.[18] Using diffuse reflectance spectroscopy (DRS), the data can be converted to determine the band gap energy of the material via the Kubelka-Munk function and Tauc plots.[3][13]

-

Sample Preparation: The CoAl₂O₄ powder is packed into a sample holder. A white reflectance standard (e.g., BaSO₄) is used for baseline correction.

-

Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere accessory is used to measure the diffuse reflectance.

-

Data Acquisition: The reflectance spectrum (R) is recorded over a wavelength range, typically from 200 to 800 nm.

-

Analysis:

-

Color Properties: The absorption bands responsible for the material's color are identified.

-

Band Gap Calculation: The reflectance data is converted using the Kubelka-Munk equation: F(R) = (1-R)² / 2R. The optical band gap (Eg) is then determined by plotting (F(R)hν)² versus photon energy (hν) for a direct band gap semiconductor and extrapolating the linear portion of the curve to the energy axis.[13][19]

-

Data Presentation: Summary of Quantitative Properties

The following tables summarize typical quantitative data obtained from the characterization of this compound spinel.

Table 1: Structural Properties of CoAl₂O₄

| Property | Typical Value Range | Characterization Technique | Reference |

| Crystal System | Cubic | XRD | [2] |

| Space Group | Fd-3m | XRD | [1] |

| Lattice Parameter (a) | 8.09 - 8.12 Å | XRD | [1][3] |

| Crystallite Size | 10 - 50 nm (synthesis dependent) | XRD, TEM | [1][11] |

| Morphology | Agglomerated quasi-spherical particles | SEM, TEM | [7][8] |

Table 2: Spectroscopic and Optical Properties of CoAl₂O₄

| Property | Peak Position / Value Range | Characterization Technique | Reference |

| FTIR (Octahedral Al-O) | ~670 cm⁻¹ | FTIR | [1] |

| FTIR (Tetrahedral Co-O) | ~550 cm⁻¹ | FTIR | [1] |

| Raman (Diagnostic Peak) | F₂g(2) mode at ~516 cm⁻¹ | Raman Spectroscopy | [17] |

| UV-Vis Absorption Maxima | ~548, 585, 627 nm | UV-Vis Spectroscopy | [18] |

| Optical Band Gap (Eg) | 1.8 - 3.3 eV (synthesis dependent) | UV-Vis DRS | [3][13][19] |

Table 3: Magnetic Properties of CoAl₂O₄

| Property | Typical Value Range | Characterization Technique | Reference |

| Magnetic Behavior | Weak Ferromagnetic / Superparamagnetic | Vibrating Sample Magnetometry (VSM) | [16] |

| Saturation Magnetization (Ms) | 0.7 - 33 emu/g (highly synthesis dependent) | VSM | [16] |

Visualization of Structures and Workflows

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Cobalt(II) aluminate Blue - substitution of Cobalt Oxide [ceramic-glazes.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. shop.nanografi.com [shop.nanografi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. public.pensoft.net [public.pensoft.net]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. researchgate.net [researchgate.net]

- 11. ajer.org [ajer.org]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. mdpi.com [mdpi.com]

- 14. informaticsjournals.co.in [informaticsjournals.co.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Raman fingerprint of chromate, aluminate and ferrite spinels | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Thenard's blue pigment historical synthesis

An In-depth Technical Guide on the Historical Synthesis of Thenard's Blue Pigment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and modern synthesis of Thenard's Blue, a significant inorganic pigment. The document details the experimental protocols, quantitative data, and chemical pathways involved in its creation, offering valuable insights for researchers and professionals in chemistry and materials science.

Introduction

Thenard's Blue, also known as cobalt blue, is a historically significant pigment discovered by the French chemist Louis Jacques Thénard in 1802.[1] At the request of the French government, Thénard developed this synthetic blue pigment as a more affordable and accessible alternative to the expensive ultramarine derived from lapis lazuli.[2] His work, published in the Journal des Mines in 1803-1804, detailed a method to produce a vibrant and stable blue color.[2][3] Commercial production of the pigment began in France in 1807.[2] The resulting pigment is cobalt aluminate (CoAl₂O₄), a compound known for its exceptional stability and brilliant blue hue.

Chemical and Physical Properties

Thenard's Blue is chemically identified as cobalt (II) aluminate, with the chemical formula CoAl₂O₄. It possesses a stable spinel structure. This pigment is highly regarded for its chemical inertness, lightfastness, and stability at high temperatures, making it suitable for a wide range of applications, including ceramics, paints, and coatings.

Historical Synthesis: The Thénard Method

Experimental Protocol: Historical Method (Reconstructed)

The following protocol is a reconstruction based on historical descriptions of Thénard's work.

Materials:

-

Cobalt (II) arsenate (Co₃(AsO₄)₂) or Cobalt (II) phosphate (Co₃(PO₄)₂)

-

Alumina (Al₂O₃)

-

Furnace or kiln capable of reaching high temperatures

Procedure:

-

Mixing: The cobalt salt (cobalt arsenate or cobalt phosphate) and alumina are intimately mixed. The exact historical ratios are not well-documented.

-

Calcination: The mixture is placed in a crucible and heated in a furnace at a high temperature. While the precise temperature used by Thénard is not specified in available sources, it would have been at a temperature sufficient to induce a solid-state reaction.

-

Cooling and Grinding: After heating for a sufficient duration, the mixture is allowed to cool. The resulting blue solid is then ground into a fine powder to be used as a pigment.

Quantitative Data: Historical Synthesis

Unfortunately, detailed quantitative data from Thénard's original experiments, such as precise reactant ratios and furnace temperatures, are not available in the searched sources. The process was largely empirical at the time.

Modern Synthesis of Thenard's Blue

The contemporary production of cobalt blue follows the same fundamental principle of high-temperature reaction between a cobalt source and an aluminum source. However, the precursors are typically simpler, and the process parameters are more precisely controlled. The most common modern method involves the solid-state reaction of cobalt (II) oxide and aluminum (III) oxide.

Experimental Protocol: Modern Laboratory Synthesis

This protocol provides a method for synthesizing Thenard's Blue on a laboratory scale.

Materials:

-

Cobalt (II) oxide (CoO) or a precursor such as cobalt (II) chloride (CoCl₂) or cobalt (II) nitrate (Co(NO₃)₂)

-

Aluminum (III) oxide (Al₂O₃) or a precursor such as aluminum hydroxide (Al(OH)₃)

-

Mortar and pestle

-

Crucible

-

High-temperature furnace (capable of reaching 1200°C)

Procedure:

-

Precursor Preparation (if necessary): If starting with salts, they are first decomposed to their respective oxides by heating.

-

Mixing: Stoichiometric amounts of cobalt (II) oxide and aluminum (III) oxide are thoroughly mixed and ground together using a mortar and pestle to ensure a homogeneous mixture.

-

Calcination: The mixture is placed in a ceramic crucible and heated in a furnace to approximately 1200°C. The high temperature is maintained for several hours to ensure the completion of the solid-state reaction and the formation of the spinel structure.

-

Cooling and Grinding: The furnace is turned off, and the crucible is allowed to cool to room temperature. The resulting blue pigment is then finely ground to the desired particle size.

Quantitative Data: Modern Synthesis

The following table summarizes the typical reactants and conditions for the modern synthesis of Thenard's Blue.

| Parameter | Value | Reference |

| Cobalt Precursor | Cobalt (II) oxide (CoO) | |

| Aluminum Precursor | Aluminum (III) oxide (Al₂O₃) | |

| Stoichiometric Ratio | 1:1 (CoO:Al₂O₃) | |

| Calcination Temperature | ~1200°C | |

| Calcination Time | Several hours |

Chemical Reaction and Pathway

The formation of Thenard's Blue is a solid-state reaction that results in the formation of a stable spinel structure.

Overall Reaction:

CoO + Al₂O₃ → CoAl₂O₄

This reaction occurs at high temperatures, where the ions of the solid reactants have sufficient mobility to diffuse and form the new crystal lattice.

Diagrams

Experimental Workflow: Historical Synthesis

Caption: Historical synthesis workflow for Thenard's Blue.

Experimental Workflow: Modern Synthesis

Caption: Modern synthesis workflow for Thenard's Blue.

Chemical Transformation Pathway

Caption: Chemical reaction for the formation of Thenard's Blue.

Conclusion

The synthesis of Thenard's Blue represents a pivotal moment in the history of synthetic pigments. From Thénard's initial experiments with cobalt salts and alumina to the more controlled modern methods, the fundamental chemistry remains the formation of the robust this compound spinel. This guide provides a foundational understanding of the historical and contemporary processes for producing this iconic blue pigment, offering valuable knowledge for researchers in materials science and cultural heritage.

References

A Comprehensive Technical Guide to the Fundamental Optical Properties of Cobalt Aluminate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core optical properties of cobalt aluminate (CoAl₂O₄), a material of significant interest due to its vibrant color, stability, and tunable optical characteristics. This document details the relationship between its synthesis, structure, and resultant optical behavior, offering valuable insights for its application in various scientific fields, including materials science and potentially as a stable inorganic pigment or marker in specific drug development contexts.

Core Optical and Structural Properties

This compound, a spinel-structured ceramic, is renowned for its striking blue hue, famously known as Thénard's blue. This color, along with other fundamental optical properties, is intrinsically linked to its crystal and electronic structure.

Crystal Structure

This compound typically crystallizes in a normal spinel structure with the chemical formula AB₂O₄, where Co²⁺ ions occupy the tetrahedral (A) sites and Al³⁺ ions occupy the octahedral (B) sites within a face-centered cubic (FCC) lattice of oxygen atoms.[1] The space group is Fd-3m. However, the synthesis conditions, particularly the temperature, can influence the cation distribution, leading to a partially inverse spinel structure, (Co₁₋ₓAlₓ)[CoₓAl₂₋ₓ]O₄, where some Co²⁺ ions occupy octahedral sites and some Al³⁺ ions move to tetrahedral sites. This inversion has a profound impact on the material's optical properties.

Origin of Color and Electronic Transitions

The characteristic blue color of this compound arises from the d-d electronic transitions of the Co²⁺ ions situated in the tetrahedral crystal field.[2][3] According to Crystal Field Theory, the d-orbitals of the Co²⁺ ion split into two energy levels in a tetrahedral environment: a lower energy 'e' set and a higher energy 't₂' set.[3][4] The absorption of light in the visible region promotes electrons from the ground state (⁴A₂) to excited states (⁴T₁). Specifically, a broad absorption band in the 500-700 nm range, often appearing as a triplet at approximately 548 nm, 585 nm, and 627 nm, is attributed to the ⁴A₂(F) → ⁴T₁(P) transition of tetrahedral Co²⁺.[5]

Conversely, when Co²⁺ ions occupy octahedral sites, which can occur at lower synthesis temperatures, they produce a green coloration. This is due to different d-orbital splitting in the octahedral field and is associated with an absorption band in the 300–500 nm range.

Band Gap and Photoluminescence

This compound is a p-type semiconductor.[6] Its band gap is a critical parameter influencing its optical and electronic properties. The reported band gap values for CoAl₂O₄ vary significantly depending on the synthesis method, particle size, and the presence of dopants.

Photoluminescence in this compound has been observed, with emissions often in the blue region of the spectrum. These emissions can be attributed to the radiative recombination of electrons and holes. For instance, blue light emissions at approximately 400 nm (3.10 eV) and 430 nm (2.88 eV) have been reported and are associated with the radiative recombination between an electron at a low energy level and a hole in the valence band.[7]

Data on Optical Properties

The following tables summarize key quantitative data on the optical properties of this compound, illustrating the influence of synthesis methods, temperature, and doping.

Table 1: Band Gap of this compound Under Various Synthesis Conditions

| Synthesis Method | Calcination/Annealing Temperature (°C) | Particle/Crystallite Size (nm) | Dopant (if any) | Direct Band Gap (eV) | Reference(s) |

| Sol-Gel | 800 | - | None | 1.82 - 1.84 | [5] |

| Combustion | - | 14 - 20 | Sr²⁺ (0-50%) | 3.18 - 3.32 | [8][9] |

| Sol-Gel Combustion | - | - | None | 3.1 | [10] |

| Combustion | 1000 | - | None | 2.6 - 2.68 | [11] |

| Co-precipitation | - | 30-60 | None | 1.80 - 2.15 | [5][12] |

| Combustion | - | - | None | 2.20 - 2.25 | [6] |

Table 2: Influence of Doping on the Optical Band Gap of Aluminate Spinels

| Host Material | Dopant | Synthesis Method | Observation | Reference(s) |

| MgAl₂O₄ | Co²⁺ | Sol-Gel Combustion | Band gap narrows with increasing Co concentration. | [10] |

| ZnAl₂O₄ | Co²⁺ | Co-precipitation | Band gap decreases with increasing Co concentration. | [1] |

Table 3: Refractive Index of this compound

| Wavelength (nm) | Refractive Index (n) | Notes | Reference(s) |

| 490 | Decreases with lower synthesis temperature | For CoAl₂O₄ powder. | [13] |

| Visible Range | Increases with Co-doping | Observed in Fe₂O₃ thin films, a related metal oxide. | [14] |

Note: Data on the specific refractive index of pure CoAl₂O₄ is limited in the literature.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis Methods

The sol-gel process is a versatile method for producing fine, homogeneous ceramic powders at relatively low temperatures.[15]

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of aluminum nitrate (Al(NO₃)₃·9H₂O) and cobalt nitrate (Co(NO₃)₂·6H₂O) in deionized water. A common molar ratio of Co:Al is 1:2.

-

Chelation: Add citric acid to the solution as a chelating agent. The molar ratio of citric acid to total metal cations is typically 1:1.

-

Gel Formation: Heat the solution at 80-90°C with constant stirring. The solution will gradually become a viscous gel as water evaporates.

-

Drying: Dry the gel in an oven at approximately 120°C for 12-24 hours to remove residual water, resulting in a porous solid.

-

Calcination: Grind the dried gel into a fine powder and calcine it in a furnace. The calcination temperature significantly influences the final properties. A common protocol involves heating to 800-1200°C for 2-4 hours.[16][17][18]

This method involves the simultaneous precipitation of cobalt and aluminum hydroxides from a solution of their salts.[19][20][21]

-

Salt Solution: Prepare an aqueous solution containing cobalt chloride (CoCl₂) and aluminum chloride (AlCl₃) in the desired molar ratio (e.g., 1:2).

-

Precipitation: Slowly add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the salt solution while stirring vigorously. The pH should be carefully controlled and raised to a value that ensures the complete precipitation of both metal hydroxides (typically pH 9-10).

-

Aging: Age the resulting precipitate in the mother liquor for a period (e.g., 1-2 hours) to ensure homogeneity.

-

Washing and Drying: Filter the precipitate and wash it several times with deionized water to remove residual ions. Then, dry the precipitate in an oven at around 100-120°C.

-

Calcination: Calcine the dried powder at a high temperature (e.g., 800-1200°C) for several hours to form the CoAl₂O₄ spinel phase.

Hydrothermal synthesis involves crystallization from aqueous solutions at high temperatures and pressures.[9][18][22][23]

-

Precursor Solution: Dissolve appropriate amounts of cobalt and aluminum salts (e.g., chlorides or nitrates) in deionized water.

-

pH Adjustment: Add a mineralizer, such as NaOH or a mixture of NaOH and Na₂CO₃, to adjust the pH of the solution.[24]

-

Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-250°C) for a set duration (e.g., 6-24 hours).[24][25]

-

Product Recovery: After cooling the autoclave to room temperature, collect the precipitate by filtration, wash it with deionized water, and dry it at a low temperature (e.g., 80°C).[24]

This is a traditional ceramic method involving the direct reaction of solid precursors at high temperatures.[5][17][26]

-

Precursor Mixing: Intimately mix stoichiometric amounts of cobalt (II) oxide (CoO) and aluminum oxide (Al₂O₃) powders. Grinding the mixture in a mortar and pestle or using ball milling ensures homogeneity.

-

Pelletizing (Optional): Press the mixed powder into pellets to improve contact between the reactant particles.

-

Calcination: Heat the powder mixture or pellets in a high-temperature furnace. The reaction typically requires temperatures between 1200°C and 1400°C for several hours.[16]

Characterization Techniques

XRD is used to identify the crystalline phases and determine the crystal structure and crystallite size of the synthesized material.

-

Sample Preparation: A small amount of the powdered sample is finely ground and mounted on a sample holder. For small sample quantities, a zero-background holder (e.g., a single crystal of silicon) is used to minimize background signal.[16]

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical scan range for spinel structures is 20-80° in 2θ, with a step size of 0.02-0.05° and a scan speed that allows for good signal-to-noise ratio.[8][27]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

DRS is the primary technique for determining the band gap and studying the electronic transitions in powdered samples.

-

Sample Preparation: The powdered sample is packed into a sample holder. To ensure diffuse reflection, the powder should be finely ground and densely packed to create a smooth, opaque surface. A reference standard with high reflectance across the wavelength range of interest (e.g., BaSO₄ or a calibrated white standard) is also prepared.

-

Measurement: The reflectance (R) of the sample is measured over a range of wavelengths (typically 200-800 nm). The instrument is first calibrated using the reference standard.

-

Data Analysis (Kubelka-Munk Theory): The measured reflectance data is converted to a value proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[19][27][28] The band gap energy (Eg) is then determined by plotting (F(R)hν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The band gap is found by extrapolating the linear portion of the plot to the x-axis (where (F(R)hν)ⁿ = 0).

This technique provides information about the emission properties of the material.

-

Experimental Setup: A typical setup consists of an excitation source (e.g., a xenon lamp with a monochromator or a laser), a sample holder, and a detector (e.g., a photomultiplier tube) with an emission monochromator. The emission is typically collected at a 90° angle to the excitation beam to minimize scattered light.[29][30]

-

Measurement: The sample is excited with a specific wavelength of light (often in the UV or blue region, selected based on the material's absorption spectrum). The emitted light is then scanned by the emission monochromator, and the intensity is recorded as a function of wavelength to obtain the emission spectrum.

-

Quantum Yield Measurement: The photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons, can be measured using an integrating sphere.[14][31]

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key relationships and experimental processes discussed in this guide.

Caption: Relationship between synthesis parameters, structure, and optical properties.

Caption: Standard experimental workflow for optical and structural characterization.

Caption: d-orbital splitting of Co²⁺ in tetrahedral and octahedral fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal field theory - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Crystal Field Theory [chemed.chem.purdue.edu]

- 5. 固态合成 [sigmaaldrich.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. brjac.com.br [brjac.com.br]

- 10. openlab.itmo.ru [openlab.itmo.ru]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. azom.com [azom.com]

- 15. researchgate.net [researchgate.net]

- 16. mcgill.ca [mcgill.ca]

- 17. fsci.bu.edu.eg [fsci.bu.edu.eg]

- 18. Hydrothermal Synthesis of Nanoparticles (Hardcover) | Harvard Book Store [harvard.com]

- 19. Co-precipitation methods for the synthesis of metal oxide nanostructures | CoLab [colab.ws]

- 20. scispace.com [scispace.com]

- 21. azonano.com [azonano.com]

- 22. researchgate.net [researchgate.net]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. oms.bdu.ac.in [oms.bdu.ac.in]

- 25. thaiscience.info [thaiscience.info]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 28. mse.washington.edu [mse.washington.edu]

- 29. mdpi.com [mdpi.com]

- 30. anufrievroman.com [anufrievroman.com]

- 31. ossila.com [ossila.com]

A Comprehensive Technical Guide to the Thermal Stability of Cobalt Aluminate (CoAl₂O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of cobalt aluminate (CoAl₂O₄), a spinel structured ceramic with significant applications as a high-performance pigment and catalyst. This document details the experimental methodologies used to assess its thermal properties, presents quantitative data from thermal analyses, and discusses the factors influencing its stability at elevated temperatures.

Introduction

This compound (CoAl₂O₄) is a thermally and chemically robust inorganic compound, widely recognized for its intense blue coloration, famously known as Thénard's blue.[1] Its stability at high temperatures makes it an ideal candidate for use in demanding applications such as high-performance coatings, ceramic pigments, and catalysts in high-temperature reactions.[2] Understanding the thermal stability of CoAl₂O₄ is paramount for predicting its performance, lifespan, and potential degradation mechanisms in these applications. This guide provides a comprehensive overview of the thermal behavior of CoAl₂O₄, focusing on its formation, phase stability, and decomposition characteristics.

Thermal Formation of this compound

The formation of the CoAl₂O₄ spinel structure is not a spontaneous process at ambient temperatures but requires significant thermal energy to drive the solid-state reaction between cobalt and aluminum precursors. The thermal characteristics of this synthesis process are crucial as they dictate the crystallinity, particle size, and ultimately, the thermal stability of the final product.

Various synthesis routes, including solid-state reaction, co-precipitation, sol-gel, and combustion methods, are employed to produce CoAl₂O₄.[3] Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are instrumental in elucidating the transformation of precursor materials into the crystalline spinel phase.

Typically, the decomposition of precursors and the initial formation of the CoAl₂O₄ spinel structure occur in the temperature range of 800°C to 1200°C.[2][4] Higher calcination temperatures, often up to 1400°C, are utilized to enhance the crystallinity and ensure the formation of a pure spinel phase.[4]

Quantitative Data on Precursor Decomposition and Spinel Formation

The following table summarizes the key thermal events observed during the synthesis of CoAl₂O₄ from various precursors, as determined by TGA and DTA/DSC. These events include the decomposition of starting materials and the exothermic crystallization of the CoAl₂O₄ spinel phase.

| Precursor System | Thermal Event | Temperature Range (°C) | Weight Loss (%) | Technique | Reference |

| Cobalt-loaded Zeolite-A | Zeolite framework collapse and spinel nucleation | ~845 | - | DTA/XRD | [2] |

| Citric acid-metal nitrates gel | Main decomposition of the gel | 252 | Significant | DTA/TG | [3] |

| Citric acid-metal nitrates gel | Removal of organic and carbonaceous residue | 400 - 600 | Continuous | TG | [3] |

| Co-Al hydroxide precursor | Transformation to spinel structure | >400 | - | Crystallographic and Thermal Analyses | [5] |

| Supercritical dried precursor | Exothermal maximum (spinel formation) | 943 | - | DSC | [4] |

Thermal Stability of Crystalline CoAl₂O₄

Once formed, the crystalline CoAl₂O₄ spinel exhibits exceptional thermal stability. Studies have shown that it maintains its structural integrity at very high temperatures.

High-Temperature Behavior

Investigations into the high-temperature behavior of CoAl₂O₄ consistently demonstrate its stability. A study on cobalt blue pigments reported a low weight loss of only 2.82% when heated in the range of 1000°C to 1400°C, indicating a high degree of thermal stability.[4] Another source confirms the stability of the CoAl₂O₄ structure up to 1000°C.[1] Furthermore, its use in underglaze ceramic products, which are subjected to temperatures exceeding 1360°C, underscores its robust nature at elevated temperatures.[4]

The CoO-Al₂O₃ phase diagram further corroborates the high thermal stability of CoAl₂O₄, showing it as a stable compound at high temperatures.[6] While the exact melting or decomposition point of pure CoAl₂O₄ is not consistently reported in the literature, it is understood to be well above 1400°C.

Potential Decomposition Mechanisms

At extremely high temperatures, beyond its stability limit, CoAl₂O₄ would be expected to decompose into its constituent oxides, cobalt oxide (CoO) and aluminum oxide (Al₂O₃). The precise temperature and atmospheric conditions for this decomposition are not well-documented.

Experimental Protocols

To provide a practical framework for researchers, this section details the experimental methodologies for synthesizing CoAl₂O₄ and characterizing its thermal stability.

Synthesis of CoAl₂O₄ via Co-precipitation

This protocol describes a common wet-chemical method for synthesizing CoAl₂O₄ powder.

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to achieve a desired final concentration.

-

-

Precipitation:

-

Slowly add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the nitrate solution while stirring vigorously.

-

Continue adding the precipitating agent until the pH of the solution reaches a value between 8 and 10 to ensure complete precipitation of the metal hydroxides.

-

-

Aging and Washing:

-

Age the resulting precipitate in the mother liquor for a period of 1 to 2 hours at room temperature to allow for particle growth and homogenization.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the precipitate repeatedly with deionized water to remove any residual ions, followed by a final wash with ethanol.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at 80-100°C for 12-24 hours.

-

Calcine the dried powder in a furnace. A typical calcination program involves heating the powder to a temperature between 1000°C and 1400°C at a heating rate of 5-10°C/min and holding at the peak temperature for 2-4 hours.

-

Thermal Stability Analysis

The following protocols outline the procedures for evaluating the thermal stability of the synthesized CoAl₂O₄ powder.

-

Sample Preparation: Place 10-20 mg of the crystalline CoAl₂O₄ powder into an alumina or platinum crucible.

-

Instrument Setup:

-

Atmosphere: Air or an inert gas (e.g., Nitrogen, Argon) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from room temperature to 1500°C or higher, at a constant heating rate of 10-20°C/min.

-

-

Data Analysis: Record the mass change of the sample as a function of temperature. A stable material will show minimal mass loss. The onset temperature of any significant mass loss indicates the beginning of decomposition.

-

Sample Preparation: Prepare a flat powder sample of CoAl₂O₄ on a high-temperature resistant sample holder (e.g., platinum or alumina).

-

Instrument Setup:

-

Atmosphere: The analysis can be performed in air or a controlled inert or reactive gas atmosphere.

-

Heating Program: Heat the sample in stages to the desired high temperatures (e.g., in 100°C increments from room temperature up to 1400°C or higher).

-

Data Collection: At each temperature step, allow the sample to thermally equilibrate for a few minutes before collecting the XRD pattern over a relevant 2θ range.

-

-

Data Analysis: Analyze the collected XRD patterns to identify any changes in the crystal structure, lattice parameters, or the appearance of new phases, which would indicate a phase transition or decomposition.

Visualizations

To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.

Experimental workflow for the synthesis and thermal stability analysis of CoAl₂O₄.

References

- 1. [PDF] Synthesis of CoAl 2O 4 by double decomposition reaction between LiAlO 2 and molten KCoCl 3 | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. sic.cas.cn [sic.cas.cn]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Chemical Reactivity of Cobalt Aluminate (CoAl₂O₄) Spinel

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalt aluminate (CoAl₂O₄) is an inorganic compound renowned for its brilliant blue hue, often referred to as Thénard's blue.[1] Structurally, it belongs to the spinel group, which are mixed metal oxides with the general formula AB₂O₄. In the "normal" spinel structure of CoAl₂O₄, Co²⁺ ions occupy tetrahedral sites and Al³⁺ ions occupy octahedral sites within a cubic close-packed lattice of oxygen anions.[2][3] This arrangement is the primary source of its intense color.[4]

Beyond its traditional use as a highly stable pigment in ceramics, plastics, and paints, this compound spinel has garnered significant interest for its catalytic and photocatalytic activities, high thermal stability, and chemical resistance.[5][6][7][8][9] Its applications are expanding into advanced fields, including heterogeneous catalysis for environmental remediation, chemical synthesis, and as a component in sensors.[5][10]

This guide provides a comprehensive overview of the chemical reactivity of this compound spinel, focusing on its stability, catalytic performance, and the influence of synthesis methods on its properties. It also addresses toxicological data and potential considerations relevant to biomedical and pharmaceutical research.

Physicochemical Properties

This compound's reactivity is intrinsically linked to its fundamental physical and chemical properties. The material is characterized by its exceptional stability under a wide range of conditions.

Table 1: Physical and Chemical Properties of this compound (CoAl₂O₄)

| Property | Value | References |

| Molecular Weight | 176.88 g/mol | [11] |

| Appearance | Intense blue powder | [8][11] |

| Crystal Structure | Cubic Spinel (Fd-3m space group) | [1] |

| Density | ~3.97 g/cm³ | [11] |

| Melting Point | ~1350 - 1500°C | [11][12] |

| Decomposition Temp. | > 2000°C | [12] |

| Solubility | Insoluble in water | [11][12] |

| Hardness | ~8 on Mohs scale | [11] |

Chemical Stability and Reactivity

A defining characteristic of CoAl₂O₄ is its chemical inertness, which makes it suitable for use in harsh environments.[9][11]

Thermal Stability

This compound spinel exhibits high thermal stability, with a melting point exceeding 1350°C and resistance to decomposition up to 2000°C.[11][12] This allows it to function as a catalyst or pigment at high temperatures where many other materials would degrade.[8] Thermal gravimetric analysis shows the spinel phase is stable above 480°C, with crystallization from precursors occurring at temperatures as low as 400°C depending on the synthesis route.[13][14]

Chemical Inertness

The robust spinel lattice imparts significant resistance to chemical attack. Studies have demonstrated its stability in both acidic and alkaline environments, a critical feature for catalytic applications in aqueous media.[15] The low solubility and stable crystalline structure mean that the leaching of cobalt ions—a primary concern for toxicity and environmental impact—is minimal compared to more soluble cobalt salts.[16]

Table 2: Chemical Stability Data of this compound Spinel

| Test Condition | Observation | References |

| Boiling in 1 N HCl | Evaluated by weight loss to determine resistance. | [17] |

| Boiling in 1 N NaOH | Evaluated by weight loss to determine resistance. | [17] |

| Exposure to HCl Vapors | Colorimetric stability verified after 120 and 240 hours. | [15] |

| Exposure to NaOH Vapors | Colorimetric stability verified after 120 and 240 hours. | [15] |

Catalytic Activity

The surface chemistry of CoAl₂O₄, which can feature coordinatively unsaturated Co²⁺ and Al³⁺ sites, hydroxyl groups, and oxygen vacancies, gives rise to its catalytic properties.[18][19] It is particularly effective in redox reactions.

Oxidation Reactions

-

Environmental Remediation: CoAl₂O₄ is a potent catalyst for activating peroxymonosulfate (PMS) to generate highly reactive oxygen species, including sulfate radicals (SO₄•⁻) and singlet oxygen (¹O₂).[16][20] This system is effective for the degradation of persistent organic pollutants like rhodamine B and p-nitrophenol.[16][20] Nanoparticles synthesized via microwave-assisted methods have shown superior photocatalytic activity in degrading textile dyes.[10]

-

Soot Combustion: It serves as an efficient catalyst for the combustion of diesel soot, a significant environmental pollutant.[5] Its activity is attributed to a high capacity for NOx chemisorption, which facilitates the oxidation of NO to NO₂, a more powerful soot oxidant.[5]

-

Water Oxidation: In the field of artificial photosynthesis, nanoparticulate CoAl₂O₄ acts as a highly effective cocatalyst with materials like graphitic carbon nitride (g-C₃N₄) for the photocatalytic oxidation of water to produce oxygen.[6] Its superior hole-capturing ability is a key factor in its enhanced performance over other cobalt oxides like Co₃O₄.[6]

Reduction Reactions

-

Selective Catalytic Reduction (SCR) of NOx: CoAl₂O₄ has been tested as a catalyst for the selective reduction of nitrogen oxides (NOx) using hydrocarbons such as n-hexane as the reducing agent, demonstrating its versatility in environmental catalysis.[21]

Other Catalytic Reactions

-

Dehydrocyclization: The spinel is an active catalyst in the dehydrocyclization of 1,4-butanediol.[19] Studies suggest that both Co³⁺ sites and oxygen vacancies on the catalyst surface are the active centers for this transformation.[19]

Table 3: Summary of Catalytic Performance of CoAl₂O₄

| Reaction Type | Substrate | Key Conditions | Performance Metric | References |

| Photocatalytic Degradation | Astrazon Red Dye (50 mg/L) | UV irradiation | Complete removal in ~60 min | [10] |

| PMS-Activated Degradation | Rhodamine B | 0.1 g/L CoAl₂O₄, 0.1 g/L PMS | >99% degradation; Rate = 0.048 min⁻¹ | [20] |

| Water Oxidation | Water (with AgNO₃) | Visible light, with g-C₃N₄ | ~10x activity of unmodified g-C₃N₄ | [6] |

| Soot Combustion | Carbon Soot | In NOx + O₂ stream | Activity comparable to Pt/Al₂O₃ catalyst | [5] |

| NOx Reduction | NOx | n-hexane reductant, 100-450°C | High NOx conversion | [21] |

Below is a generalized workflow for the photocatalytic degradation of organic pollutants using this compound spinel.

Synthesis Methods and Influence on Reactivity

The chemical reactivity of this compound spinel is not an intrinsic constant but is heavily influenced by its physical characteristics, such as crystallite size, surface area, and cation distribution. These characteristics are, in turn, dictated by the synthesis method.

-

Solid-State Reaction: The traditional method involves heating mixed oxides (e.g., CoO and Al₂O₃) to high temperatures (1200-1400°C).[11] This route often results in materials with low surface area and potential inhomogeneities, limiting catalytic efficiency.[14]

-

Co-precipitation: This wet-chemical method involves precipitating cobalt and aluminum hydroxides from a solution of their salts, followed by calcination.[22] It allows for excellent stoichiometric control and produces nanoparticles with high purity and smaller crystallite sizes, which are beneficial for catalysis.[13]

-

Sol-Gel Method: This technique uses molecular precursors that are converted into a gel and then calcined. It offers control over particle size and morphology at lower temperatures.[14][19] The choice of solvent (e.g., water, ethanol) in the sol-gel process can alter the final Co/Al ratio and the presence of other phases (like Co₃O₄), thereby impacting catalytic activity.[19]

-

Combustion Synthesis: This method uses a redox reaction between metal nitrates (oxidizers) and an organic fuel (e.g., citric acid, glycine).[8] It is a rapid process that can directly yield high-purity, nanocrystalline powders with high surface areas, making it attractive for producing active catalysts.[8]

-

Zeolite Precursor Method: This novel route uses cobalt-ion-exchanged zeolites as precursors.[23] Calcination causes the zeolite framework to collapse, forming CoAl₂O₄ nanocrystals dispersed within an amorphous matrix, which can be leached away to yield high-surface-area catalysts.[23][24]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols derived from the literature for the synthesis and testing of CoAl₂O₄.

Synthesis Protocol: Co-precipitation Method

This protocol is adapted from procedures used for creating pure spinel pigments.[13][22]

-

Precursor Preparation: Prepare aqueous solutions of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in a stoichiometric 1:2 molar ratio.

-

Precipitation: Add ammonium hydroxide (NH₄OH) solution dropwise to the mixed nitrate solution under vigorous stirring until the pH reaches approximately 10. A gel-like precipitate of mixed hydroxides will form.

-

Washing and Drying: Separate the precipitate by centrifugation or filtration. Wash it repeatedly with deionized water and then absolute ethanol to remove residual ions. Dry the resulting gel at ~75-100°C overnight.

-

Calcination: Transfer the dried powder to a furnace. Calcine in air at a target temperature (e.g., 600-900°C) for 1-3 hours to induce crystallization of the CoAl₂O₄ spinel phase.

Reactivity Testing Protocol: Photocatalytic Dye Degradation

This protocol is based on studies of environmental remediation using CoAl₂O₄.[10][20]

-

System Setup: Prepare a stock solution of a target organic dye (e.g., 50 mg/L Rhodamine B) in deionized water.

-

Catalyst Suspension: In a beaker or photoreactor vessel, add the synthesized CoAl₂O₄ catalyst to the dye solution to achieve a desired loading (e.g., 0.1 g/L). If required, add an activator like peroxymonosulfate (PMS).

-

Equilibration: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Photoreaction: Irradiate the suspension using a suitable light source (e.g., a UV lamp or a solar simulator). Maintain constant stirring throughout the experiment.

-

Monitoring: At regular time intervals, withdraw aliquots from the suspension. Centrifuge or filter the samples to remove catalyst particles.

-

Analysis: Measure the absorbance of the supernatant at the dye's maximum absorption wavelength (λ_max) using a UV-Vis spectrophotometer. The degradation efficiency is calculated from the change in concentration over time.

Considerations for Biomedical and Drug Development

While not a conventional biomaterial, the unique properties of CoAl₂O₄ warrant consideration for specialized applications. Its relevance to drug development professionals lies primarily in its stability and toxicological profile.

Toxicity and Biocompatibility

The chemical inertness of the spinel structure is key to its biocompatibility. By locking cobalt ions within a stable crystal lattice, their bioavailability is significantly reduced compared to soluble cobalt salts, which are known to be toxic.

-

Acute Toxicity: Animal studies report a low acute oral toxicity, with an LD50 in rats greater than 2000 mg/kg of body weight. One study reported an LD50 of 8880 mg/kg, while another showed no mortality at a dose of 10000 mg/kg.[12]

-

Irritation: The material is not considered to be a skin or eye irritant.

-

Carcinogenicity: Due to its cobalt content, this compound blue spinel is listed as "reasonably anticipated to be a human carcinogen" by some agencies.[25] This classification is typically associated with the chronic inhalation of fine dust particles, a concern for occupational exposure rather than for the solid material itself. The low solubility and stable nature of the spinel are expected to mitigate this risk in most contexts.

Table 4: Toxicological Data for this compound Spinel

| Endpoint | Species | Value / Result | References |

| Acute Oral LD50 | Rat | > 2000 mg/kg bw | |

| Acute Oral LD50 | Rat | 8880 mg/kg | [12] |

| Skin Irritation | Rabbit | Not an irritant | |

| Eye Irritation | Rabbit | Not an irritant | |

| Carcinogenicity | Human | Reasonably anticipated (as respirable dust) | [25] |

Potential Applications

Direct applications in drug delivery have not been extensively reported. However, the material's properties suggest potential roles:

-

Inert Carrier: The high stability and low toxicity could make it a candidate as an inert, high-density carrier or tracer for specific diagnostic applications where chemical inertness is paramount.

-

Biocatalysis: The demonstrated catalytic activity in a variety of reactions could be explored for biocompatible catalysis, provided the reactions can occur under physiological conditions.

-

Biomedical Pigments: Its use as a non-toxic and permanent pigment (e.g., for medical device coloration or tattooing) is a direct extension of its primary application.[3]

Conclusion

This compound spinel is a remarkably stable and versatile material. Its chemical reactivity is characterized by a high degree of inertness to thermal and chemical attack, which forms the basis of its traditional applications. However, its surface chemistry enables a rich and varied catalytic activity, particularly in oxidation reactions relevant to environmental remediation and energy production. The ability to tune its physicochemical properties—and thus its reactivity—through different synthesis strategies makes it a compelling subject for materials scientists. For professionals in drug development and biomedical research, CoAl₂O₄ presents a profile of low acute toxicity and high stability, although long-term effects related to particle inhalation require careful management. Future research will likely continue to unlock new applications for this classic material in advanced technological and scientific fields.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. orbi.umons.ac.be [orbi.umons.ac.be]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. sic.cas.cn [sic.cas.cn]

- 9. shop.nanografi.com [shop.nanografi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cobalt(II) aluminate Blue - substitution of Cobalt Oxide [ceramic-glazes.com]

- 12. epsilonpigments.com [epsilonpigments.com]

- 13. Effects of Coloration of Spinel CoAl2O4 Cobalt Blue Pigments: Composition, Structure, and Cation Distribution | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Color stability of blue aluminates obtained from recycling and applied as pigments - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00057A [pubs.rsc.org]

- 16. Long-acting CoAl2O4 spinel catalyst developed on activated alumina pellets by facile synthesis to activate peroxymonosulfate: Controllable cobalt leaching and environmental adaptability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and characteristics of aluminate spinel ceramic pigment...: Ingenta Connect [ingentaconnect.com]

- 18. researchgate.net [researchgate.net]

- 19. Effect of solvent, in the sol–gel synthesis of CoAl2O4, on the structure and catalytic properties in 1,4-butanediol dehydrocyclization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. azom.com [azom.com]

- 22. The versatile Co2+/Co3+ oxidation states in cobalt alumina spinel: how to design strong blue nanometric pigments for color electrophoretic display - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ajer.org [ajer.org]

- 24. researchgate.net [researchgate.net]

- 25. avient.com [avient.com]

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of Cobalt Aluminate

For Immediate Release

A comprehensive technical guide detailing the electronic band structure of cobalt aluminate (CoAl2O4), a material of significant interest in catalysis, pigments, and spintronics. This document provides an in-depth analysis of its electronic properties, experimental determination methodologies, and a summary of reported quantitative data for researchers, scientists, and drug development professionals.

This compound (CoAl2O4), a spinel-structured oxide, exhibits a fascinating array of electronic and optical properties that are intrinsically linked to its electronic band structure. Understanding the arrangement of its electron energy levels is paramount for harnessing its full potential in various advanced applications. This guide synthesizes current knowledge on the electronic band structure of CoAl2O4, with a focus on its band gap, the experimental techniques used for its characterization, and the theoretical frameworks for its interpretation.

Core Concepts: The Electronic Band Structure of CoAl2O4

The electronic band structure of a solid describes the ranges of energy that an electron within the solid may have (called energy bands) and ranges of energy that it may not have (called band gaps). In the case of this compound, the arrangement of Co²⁺ and Al³⁺ cations within the tetrahedral and octahedral sites of the spinel lattice significantly influences its electronic and magnetic properties.[1][2]

The band gap is a critical parameter, defining the energy required to excite an electron from the valence band to the conduction band. The nature of this band gap, whether direct or indirect, dictates the material's efficiency in absorbing and emitting light. In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector in reciprocal space, allowing for efficient photon absorption and emission. Conversely, in an indirect band gap material, a change in momentum, typically involving a phonon, is required for this transition.[3] For this compound, the nature of the band gap is a subject of ongoing investigation, with various studies employing Tauc plot analyses assuming either direct or indirect transitions to interpret experimental data.

The conduction band of CoAl2O4 is primarily derived from the minority spin of Co 3d states.[4] Theoretical calculations have indicated the presence of an optical gap between the occupied Co eg and the unoccupied Co t2g states in the minority spin channel.[4]

Quantitative Data Summary

The reported band gap of this compound varies significantly in the literature, a phenomenon attributable to differences in synthesis methods, particle size, and the presence of dopants. The following tables summarize the quantitative data on the electronic band structure of CoAl2O4 from both experimental and theoretical studies.

| Experimental Method | Material Form | Reported Band Gap (eV) | Reference |

| UV-Vis Spectroscopy | Nanoparticles | 1.80 - 2.15 | [1] |

| UV-Vis Spectroscopy | Nanocrystallites | 1.82 - 1.84 | [5] |

| UV-Vis Spectroscopy | Nanoparticles | 2.20 - 2.25 | [6] |

| UV-Vis Spectroscopy | Nanoparticles | 2.2 (calculated) | [4] |

| Computational Method | Functional | Calculated Band Gap (eV) | Reference |

| Density Functional Theory (DFT) | GGA-PW91 | Not specified | [7] |

| Density Functional Theory (DFT) with Hubbard U (GGA+U) | - | (Band structure calculated) | [8] |

Experimental Protocols

The determination of the electronic band structure of this compound relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for the key experimental approaches.

Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy

This is the most common experimental technique for determining the optical band gap of CoAl2O4 powders.

Methodology:

-

Sample Preparation:

-

The CoAl2O4 powder is densely packed into a sample holder. To ensure a nearly infinite sample thickness and good diffuse reflection, the powder can be pressed into a pellet.[9]

-

Alternatively, for nanoparticle suspensions, the sample is dispersed in a suitable solvent like ethanol and placed in a cuvette.[1]

-

-

Data Acquisition:

-

A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere) is used.

-

A highly reflective material, such as BaSO₄ or a calibrated standard, is used as a reference to obtain the absolute reflectance spectrum of the sample.

-

The reflectance (R) spectrum is recorded over a wavelength range typically from 200 to 800 nm.

-

-

Data Analysis:

-

The measured reflectance data is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α): F(R) = (1 - R)² / 2R

-

The optical band gap (Eg) is then determined using a Tauc plot, which relates the absorption coefficient to the photon energy (hν) by the equation: (αhν)ⁿ = A(hν - Eg) where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap).

-

A plot of (F(R)hν)ⁿ versus hν is generated. The linear portion of the plot is extrapolated to the energy axis (where (F(R)hν)ⁿ = 0) to determine the band gap energy.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in the near-surface region of the material, providing insights into the electronic environment of the constituent elements.

Methodology:

-

Sample Preparation:

-

A small amount of the CoAl2O4 powder is mounted on a sample holder using double-sided adhesive tape.

-

The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

-

Data Acquisition:

-

A monochromatic X-ray source (typically Al Kα) is used to irradiate the sample.

-

Survey scans are first acquired to identify all the elements present on the surface.

-

High-resolution spectra are then recorded for the core levels of interest, primarily Co 2p, Al 2p, and O 1s.

-

-

Data Analysis:

-

The binding energies of the photoemission peaks are calibrated using the C 1s peak (typically at 284.8 eV) from adventitious carbon as a reference.

-

The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states.

-

For CoAl2O4, the Co 2p spectrum can be used to distinguish between Co²⁺ and Co³⁺ oxidation states and their coordination environment (tetrahedral or octahedral). The Co 2p3/2 binding energy for Co²⁺ in tetrahedral sites is typically around 781.0 eV.[8] The presence and intensity of satellite peaks also provide information about the chemical state.

-

The Al 2p spectrum provides information about the coordination of aluminum ions.

-

Theoretical Modeling: Density Functional Theory (DFT)

Computational methods, particularly DFT, are powerful tools for investigating the electronic band structure of materials from first principles.

Methodology:

-

Structural Model:

-

A crystal structure model of CoAl2O4, typically the spinel structure, is used as the input. The distribution of Co²⁺ and Al³⁺ cations over the tetrahedral and octahedral sites is a critical parameter that needs to be defined.

-

-

Computational Details:

-

Calculations are performed using a suitable DFT code (e.g., VASP, Quantum ESPRESSO).

-

An appropriate exchange-correlation functional is chosen, such as the Generalized Gradient Approximation (GGA) or a hybrid functional. For materials with strongly correlated d-electrons like cobalt, a Hubbard U correction (GGA+U) is often applied to better describe the electronic structure.

-

-

Calculation:

-

The electronic ground state of the system is calculated self-consistently.

-

The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone.

-

The density of states (DOS) and partial density of states (PDOS) are also calculated to understand the contribution of different atomic orbitals to the electronic bands.

-

-

Analysis:

-

The calculated band structure is analyzed to determine the band gap energy and whether it is direct or indirect.

-

The PDOS provides insights into the orbital parentage of the valence and conduction bands.

-

Conclusion

The electronic band structure of this compound is a key determinant of its functional properties. While a consensus on the precise nature and value of its band gap is still emerging due to variations in material synthesis and characterization, a combination of experimental techniques like UV-Vis and XPS, alongside theoretical DFT calculations, provides a robust framework for its investigation. This guide offers a foundational understanding and detailed methodologies to aid researchers in further exploring and exploiting the unique electronic landscape of this versatile material.

References

- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. public.pensoft.net [public.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Magnetic Properties of Cobalt Aluminate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt aluminate (CoAl₂O₄) nanoparticles. It covers their synthesis, structural characteristics, and the nuanced factors influencing their magnetic behavior. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are included to support researchers and professionals in the fields of materials science and drug development.

Introduction to this compound Nanoparticles

This compound (CoAl₂O₄) is a ceramic material with a spinel crystal structure, famously known as "cobalt blue" for its vibrant color. At the nanoscale, CoAl₂O₄ exhibits fascinating magnetic properties that are highly dependent on its synthesis method, particle size, and cation distribution within the spinel lattice. These properties, ranging from superparamagnetism to ferromagnetism, make CoAl₂O₄ nanoparticles promising candidates for a variety of biomedical applications, particularly in targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI).[1][2][3]

The magnetic behavior of CoAl₂O₄ nanoparticles originates from the arrangement of Co²⁺ and Al³⁺ ions within the tetrahedral and octahedral sites of the spinel structure.[4][5] The distribution of these cations can be influenced by the synthesis conditions, leading to a tunable magnetic response.[6] Understanding and controlling these properties are crucial for the development of advanced materials for biomedical and other technological applications.

Synthesis of this compound Nanoparticles

The magnetic properties of this compound nanoparticles are intrinsically linked to their synthesis method. Various chemical routes have been developed to produce CoAl₂O₄ nanoparticles with controlled size, morphology, and crystallinity. The most common methods include co-precipitation, sol-gel, combustion, and hydrothermal synthesis.

Experimental Protocols

Below are detailed experimental protocols for the most common synthesis methods.

2.1.1. Co-precipitation Method

The co-precipitation method is a relatively simple and widely used technique for the synthesis of ceramic nanoparticles. It involves the simultaneous precipitation of cobalt and aluminum hydroxides from a solution of their respective salts, followed by calcination to form the CoAl₂O₄ spinel phase.

-

Precursors: Cobalt chloride hexahydrate (CoCl₂·6H₂O), Aluminum chloride hexahydrate (AlCl₃·6H₂O), Sodium hydroxide (NaOH), and Sodium carbonate (Na₂CO₃).[7]

-

Procedure:

-

Prepare aqueous solutions of CoCl₂·6H₂O and AlCl₃·6H₂O in a 1:2 molar ratio.

-

Prepare a mixed alkali solution of NaOH and Na₂CO₃.

-

Slowly add the mixed metal salt solution to the alkali solution under vigorous stirring to induce co-precipitation.

-

Maintain the pH of the solution around 10-12.[8]

-

The resulting precipitate is aged, filtered, and washed thoroughly with deionized water to remove impurities.

-

The washed precipitate is dried in an oven at approximately 80-100 °C.

-

Finally, the dried powder is calcined at temperatures ranging from 800 °C to 1100 °C for several hours to obtain the crystalline CoAl₂O₄ nanoparticles.[7][9]

-

2.1.2. Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the final product. It involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then gelled to form a solid network.

-

Precursors: Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), and a chelating agent such as citric acid or gelatin.[10][11]

-

Procedure:

-

Dissolve stoichiometric amounts of cobalt nitrate and aluminum nitrate in deionized water.

-

Add the chelating agent (e.g., citric acid) to the solution. The molar ratio of citric acid to metal nitrates can be varied to control the combustion process.[10]

-

The solution is heated on a hot plate with continuous stirring to form a viscous gel.

-

The gel is then heated to a higher temperature (e.g., 250 °C) to initiate an auto-combustion reaction, resulting in a voluminous, foamy powder.

-

The as-synthesized powder is subsequently calcined at a higher temperature (e.g., 800-1000 °C) to improve crystallinity and obtain the pure CoAl₂O₄ phase.[11]

-

2.1.3. Combustion Method

The combustion method is a rapid and energy-efficient technique for synthesizing fine, crystalline powders. It involves an exothermic reaction between an oxidizer (metal nitrates) and a fuel (an organic compound).

-

Precursors: Cobalt nitrate (Co(NO₃)₂·6H₂O), Aluminum nitrate (Al(NO₃)₃·9H₂O), and a fuel such as glycine, urea, or citric acid.[12][13]

-

Procedure:

-

Prepare a concentrated aqueous solution of the metal nitrates and the fuel.

-

Heat the solution in a furnace or on a hot plate.

-

As the water evaporates, the mixture thickens and eventually ignites, producing a voluminous, fine powder.

-

The combustion process is typically self-sustaining and completed within a few minutes.

-

The resulting powder may be calcined at a suitable temperature to enhance its crystallinity and phase purity.[14]

-

2.1.4. Hydrothermal Method

The hydrothermal method involves the crystallization of materials from aqueous solutions under high temperature and pressure. This technique allows for the synthesis of well-crystallized nanoparticles with controlled morphology.

-

Precursors: Cobalt chloride (CoCl₂·6H₂O), Aluminum chloride (AlCl₃·6H₂O), and a mineralizer such as sodium hydroxide (NaOH).[4]

-

Procedure:

-

Prepare an aqueous solution of cobalt and aluminum salts.

-

The pH of the solution is adjusted by adding a mineralizer (e.g., NaOH) to form a precursor precipitate.

-

The precursor suspension is then sealed in a Teflon-lined stainless-steel autoclave and heated to a temperature between 150 °C and 250 °C for several hours.[4][15]

-

After the hydrothermal treatment, the autoclave is cooled to room temperature.

-

The resulting product is filtered, washed with deionized water and ethanol, and dried.

-

Structural and Magnetic Properties

Crystal Structure and Cation Distribution

This compound nanoparticles crystallize in a cubic spinel structure belonging to the Fd-3m space group.[16] The spinel structure is characterized by a close-packed cubic arrangement of oxygen anions with tetrahedral (A) and octahedral (B) interstitial sites occupied by cations. In a "normal" spinel structure of CoAl₂O₄, the Co²⁺ ions occupy the tetrahedral sites, and the Al³⁺ ions occupy the octahedral sites. However, a degree of "inversion" can occur where some Co²⁺ ions occupy octahedral sites and some Al³⁺ ions move to tetrahedral sites. This cation distribution is a critical factor influencing the magnetic properties of the material.[6][17] The degree of inversion is highly sensitive to the synthesis method and thermal history of the nanoparticles.

Magnetic Behavior

The magnetic properties of CoAl₂O₄ nanoparticles are a direct consequence of the magnetic moments of the Co²⁺ ions and the exchange interactions between them, mediated by the oxygen anions. Depending on the particle size and cation distribution, these nanoparticles can exhibit different types of magnetic behavior:

-

Ferromagnetism: In some cases, CoAl₂O₄ nanoparticles exhibit ferromagnetic behavior, characterized by a spontaneous magnetic moment and the presence of a hysteresis loop in the magnetization versus applied magnetic field curve.[4][16] This behavior is attributed to the uncompensated magnetic moments arising from the distribution of Co²⁺ ions in the spinel lattice.

-

Superparamagnetism: When the particle size is reduced below a critical diameter (typically in the range of a few nanometers), the nanoparticles can become superparamagnetic. In this state, the magnetic moment of the entire nanoparticle behaves as a single "super" spin that can be easily flipped by thermal energy. Superparamagnetic nanoparticles exhibit a high magnetic susceptibility in the presence of an external magnetic field but show no remanent magnetization or coercivity once the field is removed.[18] This property is highly desirable for biomedical applications as it prevents agglomeration of the nanoparticles in the absence of an external magnetic field.

-

Spin-Glass Behavior: At low temperatures, interacting superparamagnetic nanoparticles can exhibit spin-glass-like behavior, characterized by a freezing of the magnetic moments in random orientations.[18][19]

Key Magnetic Parameters

The magnetic properties of this compound nanoparticles are quantified by several key parameters:

-

Saturation Magnetization (Mₛ): This is the maximum magnetic moment that can be induced in the material when a strong magnetic field is applied. It is dependent on the concentration of magnetic ions (Co²⁺) and their arrangement in the crystal lattice.[12]

-

Coercivity (Hₑ): This represents the resistance of a magnetic material to demagnetization. It is the intensity of the applied magnetic field required to reduce the magnetization of the material to zero after it has been magnetized to saturation.[16] Coercivity is highly sensitive to factors such as particle size, shape, and magnetocrystalline anisotropy.

-

Remanent Magnetization (Mᵣ): This is the magnetization that remains in the material after the external magnetic field is removed.[16]

Data Presentation: Quantitative Magnetic Properties